molecular formula C12H14O4 B8327259 2-Phenylbutane-1,3-dicarboxylic acid

2-Phenylbutane-1,3-dicarboxylic acid

Cat. No.: B8327259
M. Wt: 222.24 g/mol
InChI Key: RSUWYAPAJXVXAU-UHFFFAOYSA-N
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Description

2-Phenylbutane-1,3-dicarboxylic acid is an organic compound characterized by a butane backbone with two carboxylic acid groups at positions 1 and 3 and a phenyl substituent at position 2. Its molecular formula is $ \text{C}{11}\text{H}{12}\text{O}_4 $.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-methyl-3-phenylpentanedioic acid

InChI

InChI=1S/C12H14O4/c1-8(12(15)16)10(7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)

InChI Key

RSUWYAPAJXVXAU-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally or functionally related to 2-phenylbutane-1,3-dicarboxylic acid:

Itaconic Acid (1-Propene-2,3-dicarboxylic Acid)
  • Structure : Unsaturated dicarboxylic acid with a conjugated double bond.
  • Key Properties : High reactivity due to the α,β-unsaturated system, enabling polymerization and esterification .
  • Applications : Used in resins, synthetic fibers, and drug delivery systems .
  • Contrast : Unlike this compound, itaconic acid lacks aromaticity but benefits from conjugation-driven reactivity.
Benzene-1,3-dicarboxylic Acid (Isophthalic Acid)
  • Structure : Aromatic dicarboxylic acid with carboxyl groups at meta positions.
  • Key Properties : High thermal stability, moderate solubility in polar solvents .
  • Applications : Polymer production (e.g., polyesters, polyamides) .
  • Contrast : The rigid aromatic core of isophthalic acid contrasts with the flexible aliphatic chain in this compound, affecting crystallinity and melting points.
1-Aminocyclopentane-1,3-dicarboxylic Acid
  • Structure: Cyclic dicarboxylic acid with an amino group.
  • Key Properties : Acts as a metabotropic glutamate receptor agonist, influencing neurological pathways .
  • Applications : Research tool in neuroscience for studying receptor modulation .
  • Contrast: The amino group introduces biological activity absent in this compound.
Cyclobutane-1,3-dicarboxylic Acid
  • Structure : Strained four-membered ring with carboxylic acid groups.
  • Key Properties : Enhanced reactivity due to ring strain; soluble in water and organic solvents .
  • Applications : Intermediate in synthesizing bioactive molecules and polymers .
  • Contrast : The strained cyclobutane ring offers unique geometric constraints compared to the linear butane chain.

Physical and Chemical Properties

Compound Acidity (pKa) Solubility Reactivity Highlights
This compound* ~3–4 (estimated) Low in water, moderate in organics Esterification, hydrogen bonding
Itaconic acid pKa1: 3.85, pKa2: 5.45 Soluble in polar solvents Polymerization, Michael addition
Isophthalic acid pKa1: 3.70, pKa2: 4.60 Low in water, soluble in DMSO Polycondensation reactions
1-Aminocyclopentane-1,3-dicarboxylic acid pKa1: 2.1, pKa2: 4.3 Water-soluble Neurological receptor binding
Cyclobutane-1,3-dicarboxylic acid pKa1: 2.8, pKa2: 4.2 High water solubility Strain-driven ring-opening reactions

*Estimated based on analogous dicarboxylic acids.

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